3-Methyldodecanoyl-CoA Exhibits 10% Higher Activity than 3-Methylhexadecanoyl-CoA for Human Phytanoyl-CoA Hydroxylase
In a direct head-to-head enzymatic assay using recombinant human phytanoyl-CoA hydroxylase (PAHX), 3-methyldodecanoyl-CoA displayed a relative activity of 110% when compared to the reference substrate 3-methylhexadecanoyl-CoA (set at 100%) [1]. This demonstrates that the C12-branched chain is a more efficient substrate for this critical α-oxidation enzyme than the longer C16-branched chain. This is a key differentiating factor, as other 3-methyl-branched acyl-CoAs of varying chain lengths show either comparable (e.g., 3-methylnonanoyl-CoA, 111%) or significantly lower (e.g., 3-methylheptanoyl-CoA, 16.2%) activity, underscoring that chain length is not the sole determinant of enzyme interaction [2].
| Evidence Dimension | Relative enzyme activity |
|---|---|
| Target Compound Data | 110% |
| Comparator Or Baseline | 3-methylhexadecanoyl-CoA (100%) |
| Quantified Difference | +10% |
| Conditions | Assay with recombinant human phytanoyl-CoA hydroxylase (PAHX), substrates at 0.05 mM. |
Why This Matters
This quantitative difference is critical for researchers studying α-oxidation or Refsum disease, as it directly impacts the selection of the most appropriate substrate for characterizing PAHX activity and for identifying potential biomarkers or inhibitors.
- [1] Foulon, V.; Asselberghs, S.; Geens, W.; Mannaerts, G.P.; Casteels, M.; van Veldhoven, P.P. Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: implications for Refsum disease? (2003), J. Lipid Res., 44, 2349-2355. View Source
- [2] BRENDA: Literature summary for 1.14.11.18 (Phytanoyl-CoA hydroxylase) View Source
